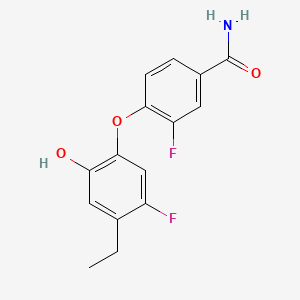

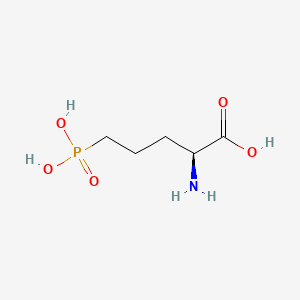

(S)-2-amino-5-phosphonopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-amino-5-phosphonopentanoic acid, also known as (S)-glutamate or GLU, is an important and widely studied amino acid. GLU is the most abundant excitatory neurotransmitter in the central nervous system and plays a key role in many physiological processes, including learning, memory, and regulation of neuronal excitability. GLU is also an important precursor for the synthesis of other amino acids and proteins. Due to its importance, GLU has been extensively studied in both in vivo and in vitro experiments, and its effects on the body have been well documented.

Wissenschaftliche Forschungsanwendungen

NMDA Antagonist

L-AP5 is known to be an NMDA antagonist . NMDA receptors are a type of glutamate receptor that play a key role in synaptic plasticity, which is involved in cognitive functions like learning and memory . By acting as an antagonist, L-AP5 can inhibit the activity of these receptors, which can be useful in studying their function and in the development of treatments for disorders related to NMDA receptor dysfunction .

Agonist at Quisqualate-Sensitized AP6 Site

L-AP5 also acts as an agonist at the quisqualate-sensitized AP6 site . This means it can activate this site, which is thought to be involved in certain types of synaptic transmission . This property of L-AP5 can be used to study the role of this site in neuronal communication .

Depression of Synaptic Responses

L-AP5 has been found to be more potent than its isomer D-AP5 at depressing synaptic responses at amino acid-induced and synaptic excitation of cat spinal neurons . This suggests that L-AP5 could be used in research to understand the mechanisms of synaptic transmission and how they can be modulated .

Blockade of Cone Signals in the Retina

Research has shown that L-AP5 can preferentially block cone signals in the rat retina . This suggests that L-AP5 could be used in vision research to study the role of cones in visual processing and how their activity can be modulated .

Role in Long-Term Potentiation (LTP)

L-AP5 has been found to play a role in long-term potentiation (LTP), a process that is crucial for learning and memory . By acting as an NMDA receptor antagonist, L-AP5 can inhibit the induction of LTP . This makes L-AP5 a valuable tool in neuroscience research for studying the mechanisms of LTP and its role in cognitive functions .

Role in Synaptic Plasticity

The role of L-AP5 in synaptic plasticity is well recognized . Synaptic plasticity is the ability of synapses to strengthen or weaken over time, which is central to the brain’s ability to incorporate new information and adapt to changes . By modulating NMDA receptor activity, L-AP5 can influence synaptic plasticity, providing a valuable tool for studying this fundamental brain process .

Wirkmechanismus

Target of Action

L-AP5 primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors are a type of ionotropic glutamate receptor in the brain and are crucial for controlling synaptic plasticity and memory function .

Mode of Action

As an NMDA antagonist, L-AP5 competitively inhibits the ligand (glutamate) binding site of NMDA receptors . It is more potent than its isomer D-AP5 at depressing synaptic responses at amino acid-induced and synaptic excitation of neurons .

Biochemical Pathways

L-AP5 plays a significant role in the biochemical pathway of long-term potentiation (LTP) in the hippocampus . LTP is a long-lasting enhancement in signal transmission between two neurons that results from their simultaneous stimulation. It is one of the major cellular mechanisms that underlies learning and memory.

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy can be influenced by its concentration and the environment in which it is administered .

Result of Action

The action of L-AP5 results in the depression of synaptic responses and the inhibition of certain neuronal activities . This can have significant effects on processes such as learning and memory .

Action Environment

The action, efficacy, and stability of L-AP5 can be influenced by various environmental factors. For instance, when steady backgrounds are used to saturate rod photoreceptors, the b-wave responses show increased long-wavelength sensitivity. Responses on a rod saturating background are blocked by adding L-AP5 .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-phosphonopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOROEQBFPPIACJ-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-5-phosphonopentanoic acid | |

CAS RN |

79055-67-7 |

Source

|

| Record name | L-2-Amino-5-phosphopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-2-Amino-5-phosphonovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)